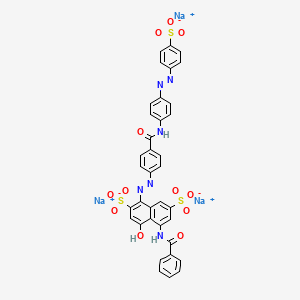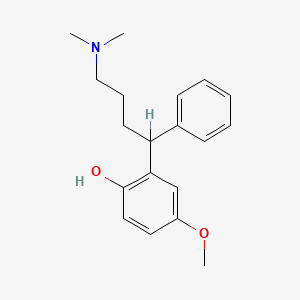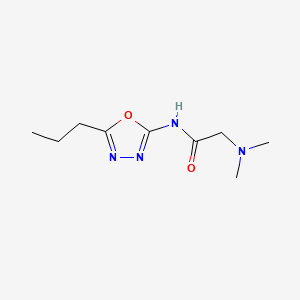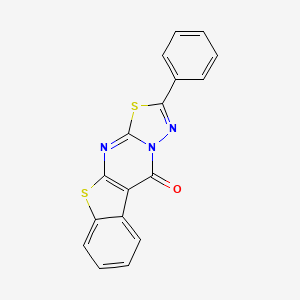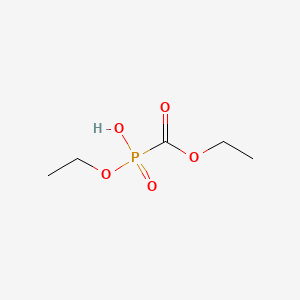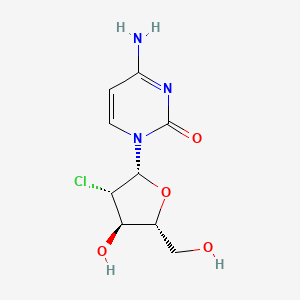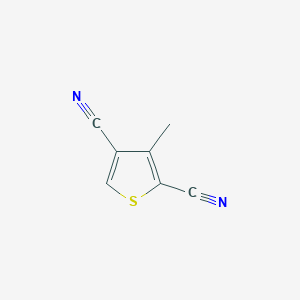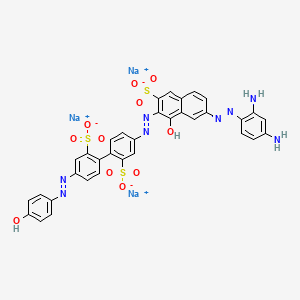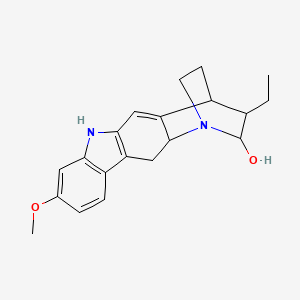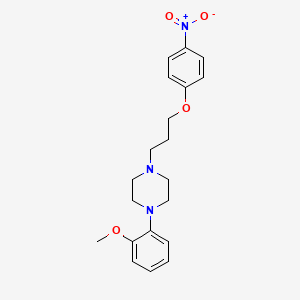
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances. The specific structure of this compound, with its methoxyphenyl and nitrophenoxy groups, suggests potential unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves multiple steps:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of piperazine with 2-methoxyphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Nitrophenoxypropyl Group: The final step involves the reaction of the intermediate compound with 3-(4-nitrophenoxy)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Methoxy Group: Formation of the corresponding aldehyde or carboxylic acid.
Substitution Reactions: Formation of various substituted derivatives.
Scientific Research Applications
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and nitrophenoxy groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic.
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar structural features.
4-(3-(4-Nitrophenoxy)propyl)piperazine: Another derivative with a different substitution pattern.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the combination of its methoxyphenyl and nitrophenoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
84344-55-8 |
|---|---|
Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-20-6-3-2-5-19(20)22-14-12-21(13-15-22)11-4-16-27-18-9-7-17(8-10-18)23(24)25/h2-3,5-10H,4,11-16H2,1H3 |
InChI Key |
JBCLEFAVLCKJGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



